molecular formula C12H14ClFN2O3 B4780353 ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate

ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate

Cat. No. B4780353
M. Wt: 288.70 g/mol
InChI Key: OMQWFNGKELALDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate, also known as efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of HIV-1 infection in combination with other antiretroviral drugs. Since then, it has become a widely used drug for the treatment of HIV-1 infection due to its high potency, long half-life, and low toxicity.

Mechanism of Action

Efavirenz works by inhibiting the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus. By inhibiting reverse transcriptase, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate prevents the virus from replicating and spreading throughout the body. Efavirenz has a unique binding site on the reverse transcriptase enzyme, which makes it highly effective against HIV-1.
Biochemical and Physiological Effects
Efavirenz has been shown to have several biochemical and physiological effects in patients with HIV-1 infection. It has been shown to significantly reduce viral load and increase CD4+ T cell counts, which are important markers of HIV-1 disease progression. In addition, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate has been shown to improve the overall health and quality of life of patients with HIV-1 infection.

Advantages and Limitations for Lab Experiments

Efavirenz has several advantages for use in lab experiments. It is highly effective against HIV-1 and has a long half-life, which makes it ideal for use in long-term studies. However, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate also has some limitations for use in lab experiments. It can be difficult to obtain and is relatively expensive, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate. One area of research is the development of new formulations of ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate that are more palatable and easier to administer. Another area of research is the development of new NNRTIs that are more effective and have fewer side effects than ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate. Finally, there is a need for more research on the long-term effects of ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate on patients with HIV-1 infection, particularly in terms of its effects on neurocognitive function.

Scientific Research Applications

Efavirenz has been extensively studied in scientific research for its effectiveness in the treatment of HIV-1 infection. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in patients with HIV-1 infection. In addition, ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate has been studied for its potential use in the prevention of HIV-1 transmission. Studies have shown that ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate-based regimens can significantly reduce the risk of HIV-1 transmission in high-risk populations.

properties

IUPAC Name

ethyl 3-[(3-chloro-4-fluorophenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O3/c1-2-19-11(17)5-6-15-12(18)16-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWFNGKELALDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3-chloro-4-fluorophenyl)carbamoyl]-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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